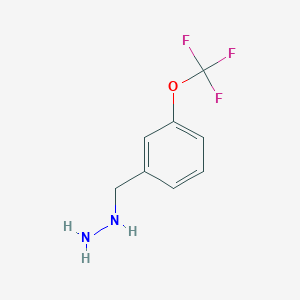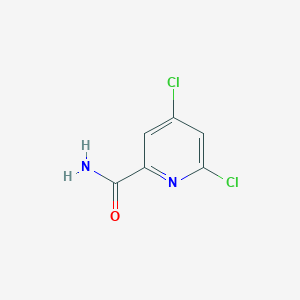
3-Trifluoromethoxy-benzyl-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into organic molecules. Paper describes a method for synthesizing Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones through a ring-enlargement reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine. This process highlights the reactivity of hydrazine with fluorinated compounds, which could be relevant for the synthesis of "3-Trifluoromethoxy-benzyl-hydrazine."
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of a trifluoromethyl group, which can significantly influence the molecule's physical and chemical properties due to its high electronegativity and steric bulk. Paper discusses the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, determined by X-ray analysis, which shows the impact of substituents on the crystal packing and hydrogen bonding patterns. This information can be extrapolated to understand the potential molecular structure of "3-Trifluoromethoxy-benzyl-hydrazine."
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often facilitated by the presence of the fluorine atoms. Paper explores the heterocyclization of 3-trifluoroacetyllactams with hydrazine, leading to the formation of trifluoromethylpyrazoles or zwitterionic salts. This indicates that "3-Trifluoromethoxy-benzyl-hydrazine" could potentially participate in similar heterocyclization reactions due to the presence of the hydrazine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the trifluoromethyl group. Paper describes the synthesis of a trifluoromethyl-substituted compound and its structural analysis, which reveals the molecule's planarity and intramolecular hydrogen bonding. These properties are likely to be relevant to "3-Trifluoromethoxy-benzyl-hydrazine," as the trifluoromethoxy group may affect its boiling point, solubility, and reactivity.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Fluorinated Compounds Synthesis : Fluorinated heterocyclic compounds, including those derived from 3-Trifluoromethoxy-benzyl-hydrazine, have been synthesized through reactions like ring-enlargement of oxadiazoles and hydrazine. This demonstrates the utility of 3-Trifluoromethoxy-benzyl-hydrazine in creating complex fluorinated structures (Buscemi et al., 2005).
Formation of Pyrazoles : The reaction of trifluoroacetylated acetylenes and aryl hydrazines, potentially involving 3-Trifluoromethoxy-benzyl-hydrazine, can be used for the regioselective synthesis of trifluoromethylated pyrazoles, highlighting its role in the synthesis of these compounds (Muzalevskiy et al., 2017).
Synthesis of Triazoles : A method employing trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed for creating 3-trifluoromethyl-1,2,4-triazoles, which could include derivatives of 3-Trifluoromethoxy-benzyl-hydrazine (Wang et al., 2022).
Pharmaceutical and Biological Research
Biological Activity Analysis : Synthesized hydrazine derivatives, like those from 3-Trifluoromethoxy-benzyl-hydrazine, have been assessed for antimicrobial activity and effects on cell proliferation. This highlights its potential in pharmaceutical research (Słomiak et al., 2018).
Antitumor Studies : Hydrazones derived from chemicals like 3-Trifluoromethoxy-benzyl-hydrazine have been synthesized and evaluated for their antitumor activities. This research indicates the potential of such derivatives in cancer treatment (Easmon et al., 2006).
Electrochemical Applications : The electrochemical behavior of hydrazine at modified electrodes, potentially including 3-Trifluoromethoxy-benzyl-hydrazine derivatives, has been studied. This is significant for applications in sensors and electrocatalysis (Beitollahi et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
Orientations Futures
The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry . The progress in the advancement of fluorine methodology was far from balanced, and the preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry . Therefore, there is a significant potential for future research in this area.
Propriétés
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVPVVWFCVSNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606213 |
Source


|
| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethoxy-benzyl-hydrazine | |
CAS RN |
887595-84-8 |
Source


|
| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)




![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)




![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)